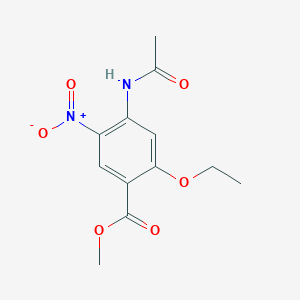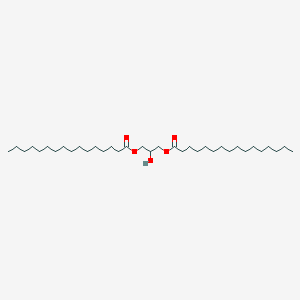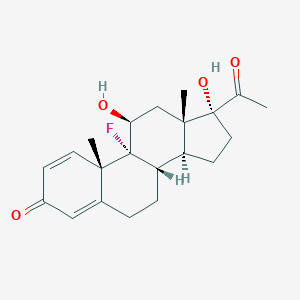
Desmethyl Fluorometholone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Fluorometholone is a derivative of Fluorometholone . Fluorometholone is an ophthalmic corticosteroid used for the relief of inflammation located in both the palpebral and bulbar conjunctiva, the cornea, and the anterior segment of the globe of the eye .
Molecular Structure Analysis
The molecular structure of Desmethyl Fluorometholone can be found in databases like PubChem . The molecular formula is C21H27FO4 .Wissenschaftliche Forschungsanwendungen
Efficacy in Allergic Conjunctivitis
Desmethyl fluorometholone, as part of its broader class, fluorometholone, has been extensively studied for its efficacy in treating allergic conditions of the eye. A study conducted by Leonardi et al. (2002) investigated the safety and efficacy of desonide, a related topical corticosteroid, for treating seasonal allergic conjunctivitis (SAC) and compared its performance with fluorometholone. Both drugs significantly reduced allergic symptoms such as itching, tearing, and conjunctival hyperemia, with no significant changes in intraocular pressure, suggesting their safety and effectiveness in reducing allergic eye symptoms (Leonardi et al., 2002).
Nanoparticle Formulation for Inflammatory Disorders
The development of fluorometholone-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles aimed at treating inflammatory conditions of the eye represents a significant advancement in drug delivery systems. These nanoparticles, optimized for ocular administration, showed enhanced anti-inflammatory effects and increased drug penetration compared to conventional formulations, offering a promising alternative for treating inflammatory disorders of both the anterior and posterior segments of the eye (González-Pizarro et al., 2018).
Comparative Studies on Postoperative Treatment
In the context of postoperative care following Descemet membrane endothelial keratoplasty (DMEK), a randomized comparison between topical prednisolone acetate and fluorometholone revealed that while fluorometholone had a lower incidence of causing intraocular pressure (IOP) elevation, its efficacy in preventing immunologic rejection episodes was comparable to that of prednisolone acetate. This study underlines the importance of balancing efficacy with side effect profiles in postoperative treatment plans (Price et al., 2014).
Nanocrystal Eye Drops for Enhanced Drug Delivery
The generation of fluorometholone nanocrystal eye drops represents a novel approach to improve drug bioavailability and efficacy. These nanocrystals, characterized by their small particle size and specific shape, demonstrated superior penetration into the anterior chamber of the eye and were metabolized into dihydrofluorometholone, offering a more effective treatment option for anti-inflammatory purposes (Baba et al., 2020).
Protection of the Ocular Surface in Dry Eye Disease
Topical 0.1% fluorometholone has shown significant effectiveness in ameliorating ocular surface conditions in patients with dry eye disease (DED), especially when exposed to desiccating stress. This randomized controlled clinical trial demonstrated the drug's capability to prevent exacerbation caused by adverse environmental exposure, highlighting its therapeutic potential in managing DED (Pinto-Fraga et al., 2016).
Eigenschaften
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h6,8,10,15-17,25-26H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMWCKMREBLJGE-BPSSIEEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl Fluorometholone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)
![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)
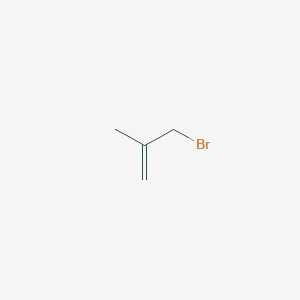
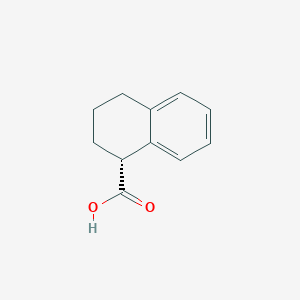
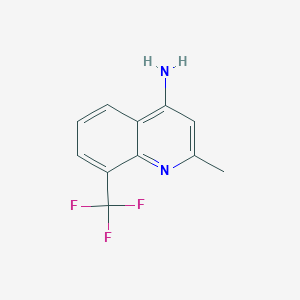
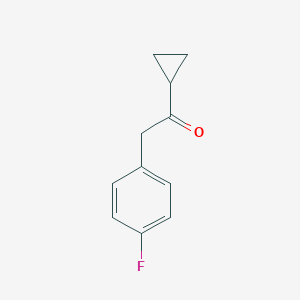
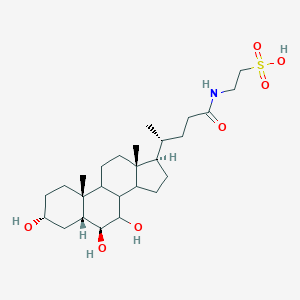
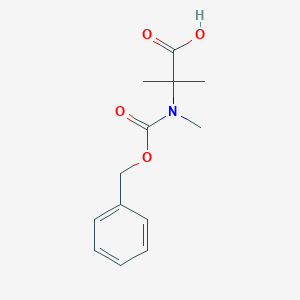
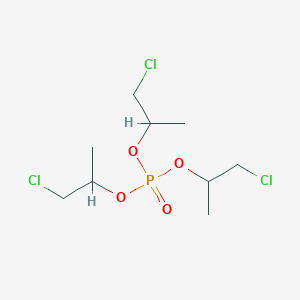
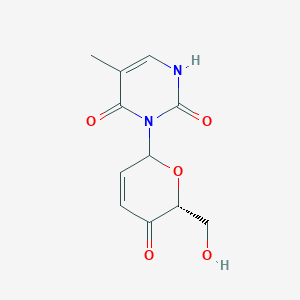
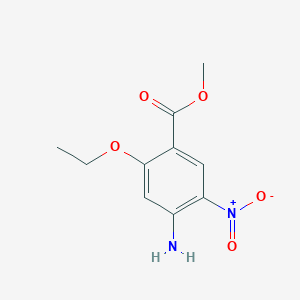
![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)
